3,4-Dihydrocyclopenta[b]indol-1(2H)-one
Overview
Description
“3,4-Dihydrocyclopenta[b]indol-1(2H)-one” is a chemical compound with the CAS Number: 61364-20-3 . It has a molecular weight of 171.2 and its IUPAC name is 3,4-dihydrocyclopenta[b]indol-1(2H)-one .
Synthesis Analysis
The synthesis of cyclopenta-fused indoles, such as “3,4-Dihydrocyclopenta[b]indol-1(2H)-one”, has been achieved through various methods, including metal-catalysed approaches . For instance, employing a certain strategy allows the alkene hydroacylation of 3-vinylfuran-, 3-vinyl benzothiophene-, and 3-vinyl thiophene-2- .
Molecular Structure Analysis
The InChI code for “3,4-Dihydrocyclopenta[b]indol-1(2H)-one” is 1S/C11H9NO/c13-10-6-5-9-11(10)7-3-1-2-4-8(7)12-9/h1-4,12H,5-6H2 .
Chemical Reactions Analysis
The cyclopenta[b]indole scaffold is present in several bioactive natural products and pharmaceutically interesting compounds . Various synthetic protocols have been described to prepare cyclopenta[b]indoles .
Physical And Chemical Properties Analysis
“3,4-Dihydrocyclopenta[b]indol-1(2H)-one” is a solid at room temperature . It should be stored in a dry place .
Scientific Research Applications
Copper-Catalyzed [4+1]-Annulation of 2-Alkenylindoles with Diazoacetates
Scientific Field
This application falls under the field of Organic Chemistry , specifically in the area of Copper-Catalyzed Reactions .
Summary of the Application
This research presents a copper-catalyzed [4+1]-annulation of 2-alkenylindoles with diazoacetates. This provides a straightforward access to dihydrocyclopenta[b]indoles bearing two contiguous all-carbon quaternary centers in good yields .
Methods of Application
The initial exploration was carried out with 2-alkenylindole and methyl phenyldiazoacetate as model substrates in dichloromethane (DCM) at 25°C .
Results or Outcomes
The reaction goes through a concerted and asynchronous annulation process via the key zwitterionic intermediate .
Synthesis of Indolo[2,3-b]quinolines
Scientific Field
This application is in the field of Medicinal Chemistry , specifically in the synthesis of Indoloquinoline Alkaloids .
Summary of the Application
A transition metal-free, visible light-induced intramolecular oxidative cyclization–detosylation–aromatization was discovered. This photocatalytic strategy generated potentially bioactive indolo[2,3-b]quinoline derivatives in up to 97% yield .
Methods of Application
The synthesis of Indolo[2,3-b]quinolines was achieved via a Visible Light-Induced Intramolecular Oxidative Cyclization and Detosylation .
Results or Outcomes
Indolo[2,3-b]quinoline derivatives were successfully synthesized by a visible light-induced protocol in up to 97% yield .
Lewis-Acid-Catalyzed (3+2) Annulation of 2-Indolylmethanols with Propargylic Alcohols
Scientific Field
This application is in the field of Organic Chemistry , specifically in Lewis Acid Catalysis .
Summary of the Application
A Sc(OTf)3-catalyzed (3+2) annulation of 2-indolylmethanols with propargylic alcohols is reported. This method provides a direct and high-yield pathway for synthetically useful cyclopenta[b]indoles .
Methods of Application
The reaction proceeds via a Friedel–Crafts-type allenylation/5-exo-annulation cascade. In the reaction, 2-indolylmethanol is used as a three-carbon synthon, and propargyl alcohol is used as a two-carbon synthon .
Results or Outcomes
The method features easily accessible substrates with broad scope and generality, the formation of multiple bonds with high efficiency, and easy scale-up .
Higher-order [10 + 2] Cycloaddition of 2-Alkenylindanones
Scientific Field
This application is in the field of Organic Chemistry , specifically in Cycloaddition Reactions .
Summary of the Application
A dearomative higher-order [10 + 2] cycloaddition reaction of 3-nitroindoles and 2-alkylidene-1-indanones was developed .
Safety And Hazards
properties
IUPAC Name |
3,4-dihydro-2H-cyclopenta[b]indol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-10-6-5-9-11(10)7-3-1-2-4-8(7)12-9/h1-4,12H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZRSIDATZDOPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423717 | |
Record name | 3,4-Dihydrocyclopenta[b]indol-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20423717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydrocyclopenta[b]indol-1(2H)-one | |
CAS RN |
61364-20-3 | |
Record name | 3,4-Dihydrocyclopenta[b]indol-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20423717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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